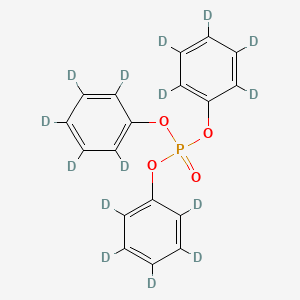

Triphenyl phosphate-d15

Overview

Description

Triphenyl phosphate-d15 is a deuterated form of triphenyl phosphate, where the hydrogen atoms in the phenyl rings are replaced by deuterium. This compound is often used as a flame retardant and plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Mechanism of Action

Target of Action

Triphenyl phosphate-d15 is a deuterium-labeled version of Triphenyl phosphate It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

The incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may interact with its targets in a similar manner, potentially altering their behavior or function.

Biochemical Pathways

It’s known that deuterium-labeled compounds can be used as tracers in various biochemical pathways, helping to track the movement and interactions of the parent compound .

Pharmacokinetics

The substitution of hydrogen atoms with deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The use of deuterium-labeled compounds in drug development can provide valuable insights into the drug’s behavior in the body, including its distribution, metabolism, and potential interactions with cellular components .

Action Environment

It’s known that the behavior and efficacy of deuterium-labeled compounds can be influenced by various factors, including the properties of the surrounding medium, temperature, and ph .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl phosphate-d15 is synthesized by reacting phosphorus oxychloride with phenol-d5 under controlled conditions. The reaction typically involves the following steps:

Reaction of Phosphorus Oxychloride with Phenol-d5: This step is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents like tetrahydrofuran or acetonitrile is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Triphenyl phosphate-d15 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triphenyl phosphate oxide.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phenol-d5 and phosphoric acid.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are used.

Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions with water facilitate hydrolysis.

Major Products:

Oxidation: Triphenyl phosphate oxide.

Substitution: Various substituted phenyl phosphates.

Hydrolysis: Phenol-d5 and phosphoric acid.

Scientific Research Applications

Triphenyl phosphate-d15 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a flame retardant and plasticizer in polymer chemistry.

Biology: It serves as a tracer in metabolic studies due to its deuterium labeling.

Medicine: It is used in pharmacokinetic studies to understand drug metabolism.

Industry: It is employed in the production of flame-retardant materials and as a plasticizer in various industrial applications.

Comparison with Similar Compounds

Triphenyl phosphate: The non-deuterated form, commonly used as a flame retardant and plasticizer.

Tributyl phosphate: Another organophosphate used as a plasticizer and flame retardant.

Triethyl phosphate: Used in similar applications but with different physical properties.

Uniqueness: Triphenyl phosphate-d15 is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This labeling allows for more precise tracking and analysis in various scientific studies.

Biological Activity

Triphenyl phosphate-d15 (TPHP-d15) is a deuterium-labeled derivative of triphenyl phosphate (TPHP), an organophosphate ester widely used as a flame retardant and plasticizer. The biological activity of TPHP-d15 has been studied primarily in the context of its effects on nuclear receptor signaling pathways, particularly during embryonic development and its potential cardiotoxicity.

| Property | Value |

|---|---|

| CAS Number | 1173020-30-8 |

| Molecular Formula | C₁₈D₁₅O₄P |

| Molar Mass | 341.38 g/mol |

| Melting Point | 48-50 °C |

| Boiling Point | 244 °C at 10 mmHg |

| Storage Conditions | 2-8 °C |

TPHP-d15 is known to interfere with various nuclear receptor pathways, which are critical for regulating gene expression during development. Notably, it affects the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ) pathways. Research indicates that TPHP can act as an agonist for PPARγ, leading to alterations in cardiac development due to disrupted RXR-dependent signaling pathways.

- Cardiotoxicity in Zebrafish Models : A study utilizing zebrafish embryos exposed to TPHP-d15 demonstrated concentration-dependent cardiotoxic effects. The exposure resulted in significant changes in gene expression related to cardiac development, particularly affecting RXR and RAR signaling pathways. Co-exposure with certain ligands was found to mitigate these effects, suggesting potential therapeutic avenues for TPHP-induced toxicity .

- Nuclear Receptor Interaction : TPHP-d15 does not directly activate RXR but may influence its activity through PPARγ. This interaction could lead to decreased RAR/RXR heterodimerization, which is essential for normal cardiac morphogenesis .

Case Studies

- Zebrafish Embryonic Development : In a controlled study, zebrafish were exposed to varying concentrations of TPHP-d15 from 24 to 72 hours post-fertilization. The results showed significant alterations in transcription profiles, indicating that TPHP interferes with critical developmental signaling pathways. Notably, five out of nine nuclear receptor pathways were affected, highlighting the compound's broad impact on embryonic development .

- Impact on Avian Species : Research on the effects of organic contaminants, including TPHP-d15, on bird populations indicated that while certain levels were detected in species such as flamingos and various raptors, there was no direct correlation between the presence of these micropollutants and adverse health outcomes in terms of body condition . This suggests that while TPHP-d15 is biologically active, its effects may vary significantly across species and exposure contexts.

Toxicological Studies

TPHP-d15 has been examined for its toxicological profiles using various in vitro models:

- HepaRG Cell Line : Metabolomics analysis revealed that TPHP induces oxidative stress mechanisms similar to those caused by acetaminophen. This suggests that TPHP can disrupt cellular homeostasis through reactive oxygen species (ROS) generation, which may lead to cell damage and apoptosis .

- Environmental Impact Assessments : Studies have shown the presence of TPHP-d15 and other organophosphate esters in urban environments, raising concerns about their ecological risks. The detection of these compounds in water samples highlights the need for ongoing monitoring and assessment of their biological impacts on wildlife and ecosystems .

Properties

IUPAC Name |

tris(2,3,4,5,6-pentadeuteriophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZNDPSIHUTMOC-KLHTYYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016870 | |

| Record name | Triphenyl phosphate-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-30-8 | |

| Record name | Triphenyl phosphate-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.